アログリプチンベンゾエート

概要

説明

アログリプチンベンゾエートは、ジペプチジルペプチダーゼ-4(DPP-4)阻害剤クラスに属する経口糖尿病薬です。主に、2型糖尿病患者の血糖値管理に使用されます。 アログリプチンベンゾエートは、体重増加がほとんどまたはまったくなく、低血糖のリスクが比較的低いことが知られています .

科学的研究の応用

Alogliptin benzoate has several scientific research applications:

Medicine: Primarily used to treat type 2 diabetes mellitus by inhibiting DPP-4, which increases the levels of incretins that help regulate blood sugar levels

Analytical Chemistry: Used in the development of spectrofluorimetric methods for the quantification of alogliptin in various forms, including dosage forms and biological samples.

Pharmacology: Studied for its pharmacokinetics and pharmacodynamics, including its effects on postprandial glucagon and GLP-1 levels.

作用機序

アログリプチンベンゾエートは、ジペプチジルペプチダーゼ-4(DPP-4)酵素を阻害することにより作用します。この阻害は、グルコース依存性インスリン分泌促進ポリペプチド(GIP)やグルカゴン様ペプチド-1(GLP-1)などのインクレチンの分解を防ぎます。 これらのインクレチンは、グルコース依存的な方法でインスリン分泌を増加させ、グルカゴンレベルを低下させるため、血糖値を低下させます .

類似の化合物との比較

アログリプチンベンゾエートは、サクサグリプチン、シタグリプチン、ビルダグリプチンなどの他のDPP-4阻害剤と比較されます。 これらの化合物はすべて同様の作用機序を共有していますが、アログリプチンベンゾエートは、その特定の分子構造と薬物動態プロファイルにおいて独特です .

類似の化合物

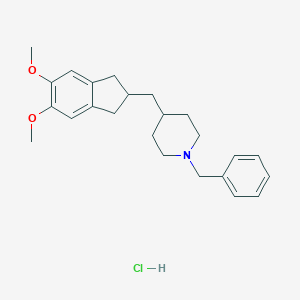

サクサグリプチン: 2型糖尿病の管理に使用される別のDPP-4阻害剤です。

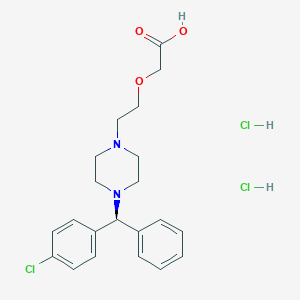

シタグリプチン: メトホルミンとの併用における有効性で知られています。

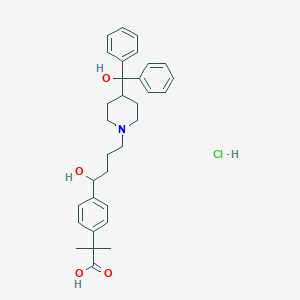

ビルダグリプチン: 血糖コントロールを強化するための併用療法でよく使用されます.

生化学分析

Biochemical Properties

Alogliptin benzoate interacts with the enzyme DPP-4 . As a DPP-4 inhibitor, Alogliptin benzoate prevents the degradation of incretin hormones, glucose-dependent insulinotropic polypeptide (GIP), and glucagon-like peptide 1 (GLP-1) . This results in increased levels of these hormones, leading to an increase in insulin release and decrease in glucagon levels .

Cellular Effects

Alogliptin benzoate has various effects on cellular processes. It influences cell function by modulating the signaling pathways of insulin and glucagon . By inhibiting DPP-4, Alogliptin benzoate increases the levels of active GLP-1 and GIP, leading to an increase in insulin secretion and a decrease in glucagon secretion . This helps to regulate blood glucose levels.

Molecular Mechanism

The molecular mechanism of Alogliptin benzoate involves the inhibition of DPP-4, an enzyme that degrades incretin hormones . By inhibiting this enzyme, Alogliptin benzoate increases the levels of active incretin hormones, which in turn increases insulin secretion and decreases glucagon secretion . This helps to regulate blood glucose levels.

Temporal Effects in Laboratory Settings

The peak inhibition of DPP-4 by Alogliptin benzoate occurs within 2-3 hours after administration . The inhibition remains above 80% at 24 hours for doses greater than or equal to 25 mg . Alogliptin benzoate also demonstrates decreases in postprandial glucagon while increasing postprandial active GLP-1 levels over an 8-hour period following a standardized meal .

Dosage Effects in Animal Models

While specific dosage effects of Alogliptin benzoate in animal models are not mentioned in the search results, it’s known that the drug has been used in diabetic rabbit models

Metabolic Pathways

Alogliptin benzoate is involved in the metabolic pathway of incretin hormones . By inhibiting DPP-4, it prevents the degradation of these hormones, leading to increased levels of active incretins . This results in increased insulin secretion and decreased glucagon secretion, helping to regulate blood glucose levels .

Subcellular Localization

The specific subcellular localization of Alogliptin benzoate is not mentioned in the search results. As a DPP-4 inhibitor, it is likely to interact with DPP-4 enzymes located on the cell surface

準備方法

合成ルートと反応条件

アログリプチンベンゾエートの合成には、いくつかの重要なステップが含まれます。

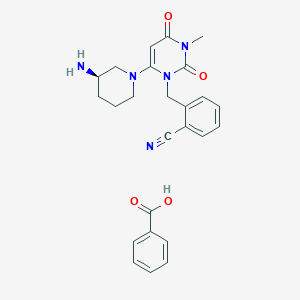

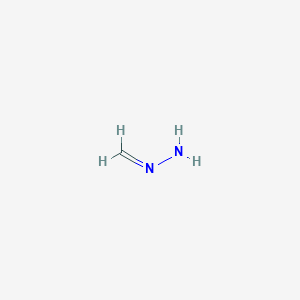

縮合反応: 3-メチル-6-クロロウラシルは、ジクロロメタン溶媒中で還流条件下で2-シアノベンジルブロミドと反応し、中間体を形成します.

アミノ化反応: 次に、中間体を水または水-トルエン混合溶媒中で®3-アミノピペリジン二塩酸塩と反応させてアログリプチンを生成します.

工業生産方法

アログリプチンベンゾエートの工業生産には、通常、中間体反応溶液を50〜80°Cに加熱し、その後、希釈アルコールを加えるワンポット法が採用されます。 次に、溶液を0〜40°Cに冷却して生成物を結晶化させ、その後、濾過して乾燥させます .

化学反応の分析

アログリプチンベンゾエートは、次のようなさまざまな化学反応を受けます。

縮合: ニンヒドリンとフェニルアセトアルデヒドと反応して、蛍光性ピロリドン誘導体を形成します.

加水分解: 酸性または塩基性条件下で加水分解して、構成成分に分解することができます。

酸化および還元: アログリプチンベンゾエートを含む特定の酸化および還元反応に関する情報は限られています。

これらの反応に使用される一般的な試薬には、ニンヒドリン、フェニルアセトアルデヒド、ジクロロメタンやトルエンなどのさまざまな溶媒が含まれます . これらの反応から生成される主な生成物は、通常、誘導体またはさらなる合成ステップで使用される中間体です。

科学研究アプリケーション

アログリプチンベンゾエートは、いくつかの科学研究アプリケーションを持っています。

類似化合物との比較

Alogliptin benzoate is compared with other DPP-4 inhibitors such as saxagliptin, sitagliptin, and vildagliptin. While all these compounds share a similar mechanism of action, alogliptin benzoate is unique in its specific molecular structure and pharmacokinetic profile .

Similar Compounds

Saxagliptin: Another DPP-4 inhibitor used for managing type 2 diabetes.

Sitagliptin: Known for its effectiveness in combination with metformin.

Vildagliptin: Often used in combination therapies for enhanced glycemic control.

Alogliptin benzoate stands out due to its high selectivity for DPP-4 and its minimal chiral conversion in vivo .

特性

IUPAC Name |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile;benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJICOXJTRHYAK-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCC[C@H](C3)N.C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20582095 | |

| Record name | Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850649-62-6 | |

| Record name | Alogliptin benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850649-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20582095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-Dihydropyrimidin-1(2H)-yl}methyl)benzonitrile monobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALOGLIPTIN BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EEN99869SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

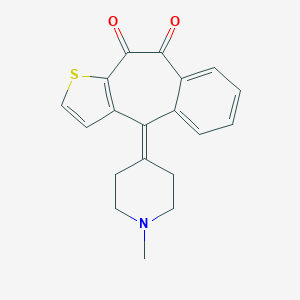

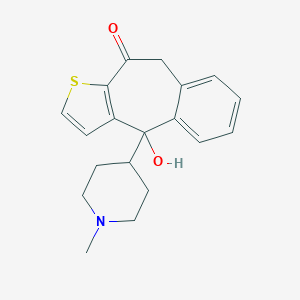

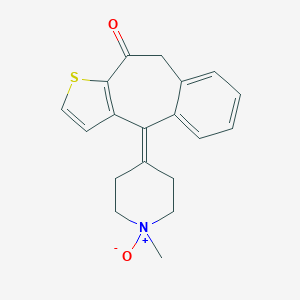

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of alogliptin?

A1: Alogliptin is a highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). [, , , ] This enzyme rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, ]

Q2: What are the downstream effects of DPP-4 inhibition by alogliptin?

A2: By inhibiting DPP-4, alogliptin increases the levels of GLP-1 and GIP. These incretin hormones play a crucial role in glucose homeostasis by:

- Stimulating glucose-dependent insulin secretion: GLP-1 enhances insulin release from pancreatic beta cells in response to elevated blood glucose levels. [, , , ]

- Suppressing glucagon secretion: GLP-1 reduces the release of glucagon from the pancreas, further contributing to blood glucose control. [, , , ]

Q3: Does alogliptin exert its glucose-lowering effects solely through GLP-1 receptor activation?

A3: Research suggests that alogliptin may utilize both GLP-1 receptor-dependent and receptor-independent pathways to exert its beneficial effects. In a study using a rabbit model of ischemia-reperfusion injury, alogliptin's cardioprotective effects were partially blocked by the GLP-1 receptor antagonist exendin (9–39), but completely blocked by the nitric oxide synthase inhibitor L-NAME. This suggests the involvement of nitric oxide production in alogliptin's mechanism of action, independent of the GLP-1 receptor. []

Q4: Are there any studies investigating alogliptin's effect on glucagon levels?

A4: Yes, a study in Japanese patients with chronic kidney disease treated with steroids (a common cause of steroid-induced diabetes) found that alogliptin treatment significantly reduced plasma glucagon levels. [] This glucagon reduction was correlated with improved glycemic control, suggesting an additional mechanism by which alogliptin may improve blood sugar regulation.

Q5: How is alogliptin absorbed and metabolized in the body?

A5: Alogliptin exhibits a moderate degree of absorption, estimated to exceed 75%. [] Food intake does not significantly affect alogliptin's absorption. [, ] It primarily undergoes renal excretion. []

Q6: Does alogliptin interact with commonly prescribed medications for type 2 diabetes?

A6: Alogliptin has shown no clinically significant pharmacokinetic interactions with metformin or cimetidine. [] Studies have investigated alogliptin in combination therapies with other antidiabetic agents like metformin, pioglitazone, and insulin, demonstrating its efficacy and safety in combination regimens. [, , , , , ]

Q7: Are there any specific patient populations for whom alogliptin dosage adjustments are recommended?

A7: Alogliptin requires dosage adjustments in patients with moderate to severe renal impairment. [] Dosage adjustments based on weight are not typically necessary. []

Q8: What is the efficacy of alogliptin in reducing HbA1c levels?

A8: Clinical trials have demonstrated that alogliptin can reduce glycosylated hemoglobin (HbA1c) levels by 0.4–1.0% in 26 weeks, both as monotherapy and in combination with other antidiabetic agents. [, , , , , , ]

Q9: Have there been any large-scale clinical trials investigating the cardiovascular safety of alogliptin?

A9: Yes, the EXAMINE trial was a randomized controlled clinical trial designed to assess the cardiovascular safety of alogliptin in patients with type 2 diabetes and recent acute coronary syndrome. The trial found no increased risk of cardiovascular events, mortality, or hospitalized heart failure with alogliptin compared to placebo. [, , ]

Q10: Are there any studies exploring the effects of long-term alogliptin treatment?

A10: A study in Japanese patients with type 2 diabetes found that long-term treatment with alogliptin (after switching from sitagliptin) for 12 months maintained the reductions in HbA1c and blood glucose levels achieved with sitagliptin, without any relapses in glycemic control or serum lipid levels. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)

![10-Methoxy-4-(1-methylpiperidin-4-yl)-4h-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B192789.png)